molecular formula C13H21F3N2O11S B2640971 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate CAS No. 353744-64-6

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate

Cat. No.: B2640971
CAS No.: 353744-64-6
M. Wt: 470.37
InChI Key: HHLSHUZVCWARFL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate is a chemical compound with a complex structure that includes a trifluoroethyl group, a piperazine ring, and an ethanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroethanol with ethanesulfonyl chloride to form 2,2,2-trifluoroethyl ethanesulfonate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the ethanesulfonate group can yield ethanesulfonic acid, while oxidation of the piperazine ring can produce various oxidized derivatives .

Scientific Research Applications

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The ethanesulfonate moiety can participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 2,2,2-Trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride
  • 2,2,2-Trifluoroethyl thioether derivatives

Uniqueness

2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate is unique due to its combination of a trifluoroethyl group, a piperazine ring, and an ethanesulfonate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

oxalic acid;2,2,2-trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O3S.2C2H2O4/c1-13-2-4-14(5-3-13)6-7-18(15,16)17-8-9(10,11)12;2*3-1(4)2(5)6/h2-8H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLSHUZVCWARFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCS(=O)(=O)OCC(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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